![molecular formula C13H12Te B14688001 Benzene, [(phenylmethyl)telluro]- CAS No. 32344-00-6](/img/structure/B14688001.png)
Benzene, [(phenylmethyl)telluro]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(phenylmethyl)telluro]- is an organotellurium compound with the molecular formula C14H14Te This compound features a benzene ring substituted with a phenylmethyl group bonded to tellurium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(phenylmethyl)telluro]- typically involves the reaction of benzyl chloride with sodium telluride in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium species. The general reaction scheme is as follows:
C6H5CH2Cl+Na2Te→C6H5CH2TeNa+NaCl
The intermediate product, Benzene, [(phenylmethyl)telluro] sodium, is then treated with an acid to yield the final compound:
C6H5CH2TeNa+HCl→C6H5CH2TeH+NaCl
Industrial Production Methods
Industrial production methods for Benzene, [(phenylmethyl)telluro]- are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [(phenylmethyl)telluro]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Products include benzene, [(phenylmethyl)telluroxide] and benzene, [(phenylmethyl)tellurone].
Reduction: Reduced tellurium species such as benzene, [(phenylmethyl)telluride].
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzene, [(phenylmethyl)telluro]- has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Benzene, [(phenylmethyl)telluro]- involves its interaction with molecular targets through the tellurium center. Tellurium can form bonds with various nucleophiles, facilitating reactions such as nucleophilic substitution. The compound’s effects are mediated by its ability to undergo redox reactions, influencing cellular redox balance and potentially modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, [(phenylmethyl)sulfur]-: Similar structure with sulfur instead of tellurium.
Benzene, [(phenylmethyl)selenium]-: Similar structure with selenium instead of tellurium.
Benzene, [(phenylmethyl)phosphorus]-: Similar structure with phosphorus instead of tellurium.
Uniqueness
Benzene, [(phenylmethyl)telluro]- is unique due to the presence of tellurium, which imparts distinct chemical properties such as higher atomic weight and different redox behavior compared to sulfur, selenium, and phosphorus analogs. These properties make it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
32344-00-6 |
|---|---|
Fórmula molecular |
C13H12Te |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
benzyltellanylbenzene |
InChI |
InChI=1S/C13H12Te/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
HDPFPHMBUKXZPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[Te]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


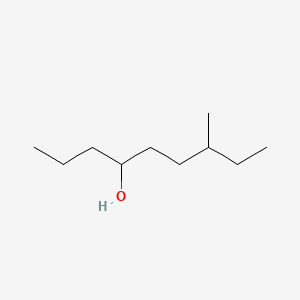
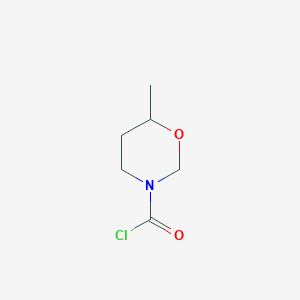
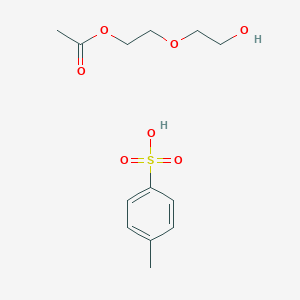





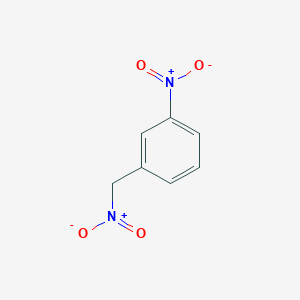

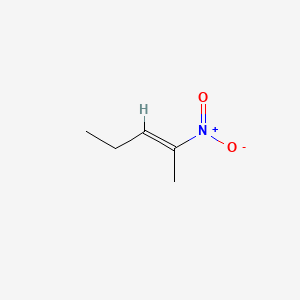
![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)


